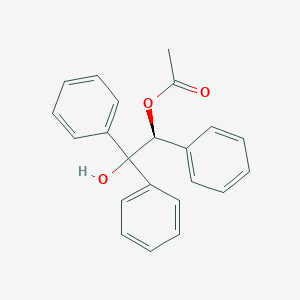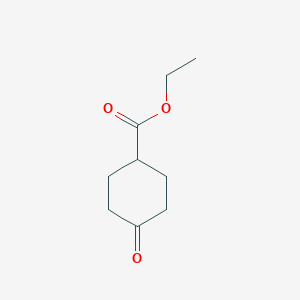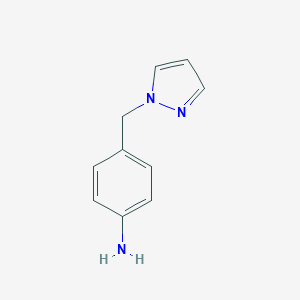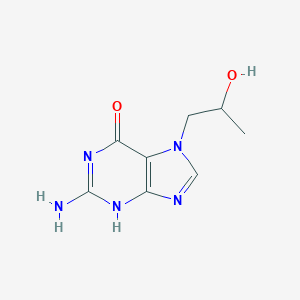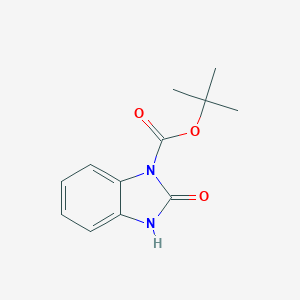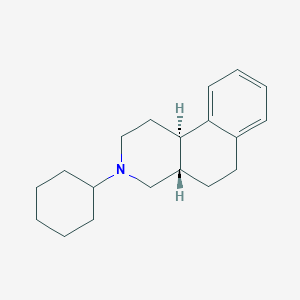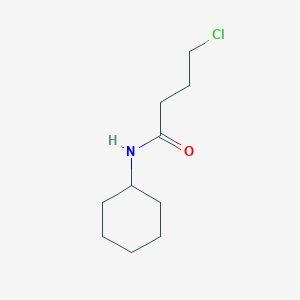
4-chloro-N-cyclohexylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
In the first paper, a series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives were synthesized through a multi-step process involving the conversion of organic acids into esters, hydrazides, and subsequently 1,3,4-oxadiazol-2-thiols, which were then reacted with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide to yield the target compounds . The third paper describes the synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide by reacting 4,4,4-trifluorobutanoic acid with 2-amino-4-chlorobenzonitrile, using triethylamine and propylphosphonic anhydride . These methods provide insight into the synthesis of chloro-substituted butanamide derivatives.
Molecular Structure Analysis
The second paper reports on the structure of new 4-hydroxy-N-(2-hydroxyethyl)butanamides, determined by X-ray diffraction. The study found that these butanamides prefer linear conformations in the solid state and can form dimers and polymers through intermolecular hydrogen bonds . The fifth paper discusses the molecular structure of two different products from the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine, highlighting the importance of the aryl substituent in determining the product's structure .
Chemical Reactions Analysis
The first paper also includes an analysis of the chemical reactions involved in the synthesis of the butanamide derivatives, particularly the final step where the 1,3,4-oxadiazol-2-thiols are stirred with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide . The fifth paper provides an example of how different reactions can occur depending on the substituents present, leading to products with different molecular structures .
Physical and Chemical Properties Analysis
The second paper explores the acidity of 4-hydroxy-N-(2-hydroxyethyl)butanamides, finding that the presence of hydroxyl groups significantly lowers the pKa values compared to amides without hydroxyl groups. This suggests that hydrogen bonds play a crucial role in the stabilization of the corresponding anions and, consequently, in the acidity of the amides . The first paper evaluates the biological activity of the synthesized butanamide derivatives as lipoxygenase inhibitors, showing moderately good activities .
科学的研究の応用
Chemical Behavior and Kinetics
A study on the chemical behavior of substituted 4-chloro-N-phenylbutanamides in aqueous solutions revealed the substrate undergoes ring closure to form substituted 1-phenylpyrrolidin-2-ones, which are then hydrolysed to substitution derivatives of sodium 4-amino-N-phenylbutanoates. Kinetic measurements provided insights into the reaction mechanisms and rates, highlighting the influence of substitution at the α-position of the butanamide skeleton on the process (Sedlák et al., 2002).
Synthesis of Novel Compounds
Research into the synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide demonstrated the potential for creating new compounds through specific chemical reactions, providing a foundation for further study into their applications and properties (Manojkumar et al., 2013).
Biological Activity
A study on the synthesis of new N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as lipoxygenase inhibitors highlights the potential for 4-chloro-N-cyclohexylbutanamide derivatives in biological applications. These compounds demonstrated moderately good activities against lipoxygenase enzyme (LOX), indicating potential for pharmaceutical applications (Aziz‐ur‐Rehman et al., 2016).
Photolysis Studies
Investigations into the generation and reactivity of the 4-aminophenyl cation by photolysis of 4-chloroaniline provide insights into the photochemical properties of chloroaniline derivatives, potentially offering new pathways for chemical synthesis and understanding the dynamics of photo-induced reactions (Guizzardi et al., 2001).
将来の方向性
4-Chloro-N-cyclohexylbutanamide is a reactant in the synthesis of Cilostazol, a potent phosphodiesterase III A (PDE3A) inhibitor (IC50=0.2uM) and inhibitor of adenosine uptake that has antimitogenic, antithrombotic, vasodilatory and cardiotonic properties in vivo and also affects lipid levels in vivo . This suggests potential future directions in the field of pharmaceutical research.
特性
IUPAC Name |
4-chloro-N-cyclohexylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c11-8-4-7-10(13)12-9-5-2-1-3-6-9/h9H,1-8H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKIYEJLXULPLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399355 |
Source


|
| Record name | 4-chloro-N-cyclohexylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-cyclohexylbutanamide | |
CAS RN |
69601-43-0 |
Source


|
| Record name | 4-chloro-N-cyclohexylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

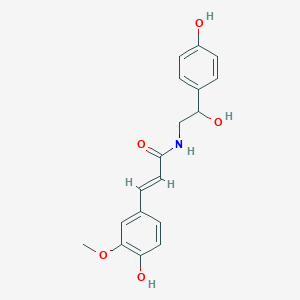
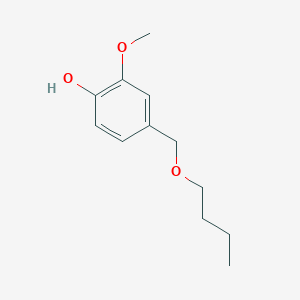

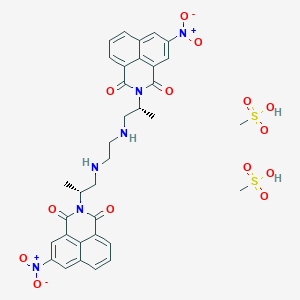
![5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123798.png)
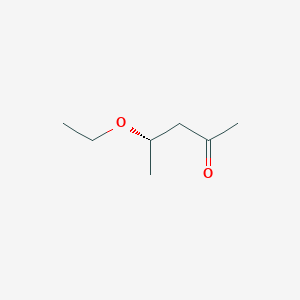
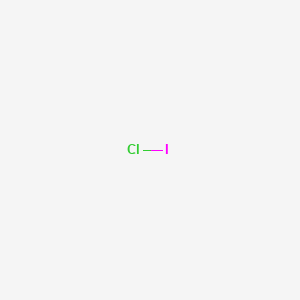
![5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123806.png)
